Cas no 1251619-20-1 (N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine)

N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine 化学的及び物理的性質
名前と識別子
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- [4-[(3-Chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridin-3-yl]-4-thiomorpholinylmethanone
- N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
-
- インチ: 1S/C21H21ClN4OS/c1-13-3-5-15(11-18(13)22)25-19-16-6-4-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
- InChIKey: RXXPZSHLHJDRNP-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(NC2=CC=C(C)C(Cl)=C2)C2C(N=C1)=NC(C)=CC=2)(N1CCSCC1)=O
じっけんとくせい
- 密度みつど: 1.353±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 599.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 5.46±0.30(Predicted)
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-2668-20μmol |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-20-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2668-3mg |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-20-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-2668-10μmol |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-20-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-2668-4mg |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-20-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-2668-20mg |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-20-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-2668-2μmol |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-20-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-2668-10mg |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-20-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2668-1mg |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-20-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-2668-15mg |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-20-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-2668-5μmol |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-20-1 | 5μmol |
$63.0 | 2023-09-10 |
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine 関連文献
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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7. Book reviews
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amineに関する追加情報
Introduction to N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine and Its Significance in Modern Chemical Research
N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, with the CAS number 1251619-20-1, represents a fascinating compound in the realm of chemical and pharmaceutical research. This molecule, characterized by its intricate structure and diverse functional groups, has garnered significant attention due to its potential applications in various therapeutic areas. The compound's unique combination of aromatic rings, heterocyclic moieties, and reactive sites makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The structural framework of N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine encompasses several key features that contribute to its chemical properties and biological activity. The presence of a 3-chloro-4-methylphenyl group introduces electrophilic centers that can participate in various organic transformations, while the 7-methyl substituent enhances the compound's stability and reactivity. The thiomorpholine-4-carbonyl moiety is particularly noteworthy, as it introduces a sulfur atom that can engage in hydrogen bonding and other interactions with biological targets. These structural elements collectively contribute to the compound's potential as a versatile intermediate in synthetic chemistry and a lead compound in pharmaceutical development.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine aligns with this trend, as it belongs to a class of molecules that have shown promise in various preclinical studies. The naphthyridine core is known for its ability to interact with biological macromolecules, making it an attractive scaffold for drug design. Additionally, the presence of functional groups such as the thiomorpholine-4-carbonyl moiety suggests that this compound may exhibit unique pharmacological properties.
The synthesis of N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as the 3-chloro-4-methylphenyl derivative and the thiomorpholine-4-carboxylic acid. These intermediates are then coupled using established coupling techniques such as palladium-catalyzed cross-coupling reactions. The final step involves the introduction of the naphthyridine core, which can be achieved through condensation reactions or other methods depending on the synthetic strategy employed.
The chemical properties of N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine-4-carboxylic acid ester or amide)-1,8-naphthyridin-4-amine make it a versatile building block for further derivatization. The electrophilic nature of the
chloro-substituted aromatic ring allows for nucleophilic substitution reactions, while the amine group can participate in condensation reactions to form new heterocyclic structures. Additionally, the sulfur atom in the
thiomorpholine moiety provides opportunities for further functionalization through oxidation or reduction reactions. These features make this compound a valuable tool for synthetic chemists exploring new molecular architectures.
The biological activity of N-(
3-chloro
- - - - - - - - - - - - - - > ) has been explored in several preclinical studies aimed at identifying novel therapeutic agents. Initial studies have shown that this compound exhibits promising interactions with various biological targets, including enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that it may have inhibitory effects on certain kinases, which are implicated in cancer progression. Furthermore, its ability to cross cell membranes suggests potential applications in drug delivery systems designed to target specific tissues or organs.
The development of N-(
3-chloro
- -- > ) as a lead compound for drug discovery is an iterative process that involves both computational modeling and experimental validation. Computational methods such as molecular docking and molecular dynamics simulations are used to predict how this compound might interact with biological targets at the atomic level. These predictions are then tested experimentally through techniques such as enzyme assays and cell-based assays. By combining computational and experimental approaches, researchers can gain insights into the compound's mechanism of action and optimize its design for improved efficacy and selectivity.
The future prospects for N-(
-- > ) are bright given its unique structural features and promising biological activity. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Additionally, efforts are underway to develop more efficient synthetic routes to produce this compound on a larger scale. As our understanding of complex biological systems continues to grow, compounds like N-(
-- > ) will play an increasingly important role in the development of next-generation therapeutics.
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